

Application Notes and Protocols for Cell-Based Assays Using BMS-813160

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Compound of Interest

Compound Name: BMS-813160

Cat. No.: B606254

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Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors, and their respective primary ligands, C-C motif chemokine ligand 2 (CCL2) and C-C motif chemokine ligand 5 (CCL5, also known as RANTES), play critical roles in the recruitment of monocytes, macrophages, and T cells to sites of inflammation and to the tumor microenvironment.[3][4] By blocking the signaling of these key chemokine receptors, **BMS-813160** can inhibit inflammatory processes, angiogenesis, and the migration, proliferation, and invasion of tumor cells.[5] These application notes provide detailed protocols for a variety of cell-based assays to characterize the in vitro activity of **BMS-813160**.

Data Presentation: In Vitro Activity of BMS-813160

The following tables summarize the quantitative data on the inhibitory activity of **BMS-813160** in various cell-based assays.

Assay Type	Target	Cell Type	Ligand	IC50 (nM)	Reference
Receptor Binding	CCR2	Human Peripheral Blood Mononuclear Cells (PBMCs)	¹²⁵ I-CCL2	6.2	[1]
CCR5	Human Peripheral T cells	¹²⁵ I-MIP-1β	3.6	[1]	
Chemotaxis	CCR2	Human THP-1 cells	CCL2	0.8	[1]
CCR5	Human Peripheral T cells	MIP-1β	1.1	[1]	
CD11b Upregulation	CCR2	Human Whole Blood	CCL2	4.8	[1]
CCR5	Human Whole Blood	MIP-1β	5.7	[1]	

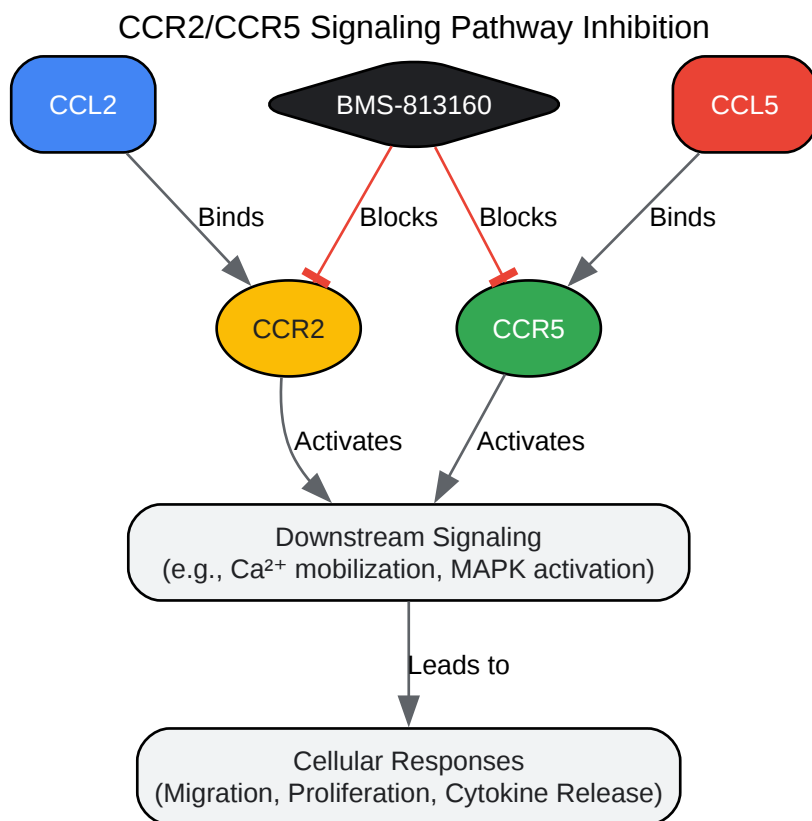
Table 1: Receptor Binding and Functional Inhibition by **BMS-813160**.

Assay Type	Cell Line	Cancer Type	Effect	Observed Concentration	Reference
Cell Migration	Pancreatic Cancer Cells	Pancreatic Ductal Adenocarcinoma	Inhibition of migration (inferred from in vivo studies)	Not directly specified in vitro	[6]
Cell Proliferation	Colorectal Cancer Cells	Colorectal Cancer	Inhibition of proliferation (inferred from clinical trial rationale)	Not directly specified in vitro	[7]

Table 2: Effects of **BMS-813160** on Cancer Cell Lines (Inferred from Preclinical and Clinical Studies).

Signaling Pathways and Experimental Workflows

CCR2/CCR5 Signaling Pathway Inhibition by BMS-813160

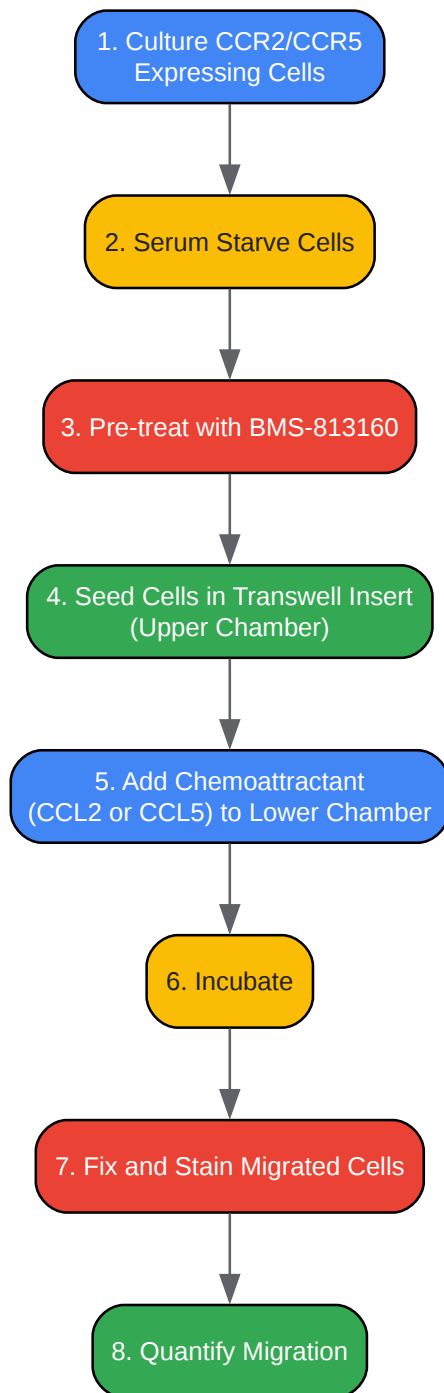


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Caption: Inhibition of CCR2 and CCR5 signaling by **BMS-813160**.

Experimental Workflow for Chemotaxis Assay

Chemotaxis Assay Workflow



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Caption: Workflow for a typical cell migration (chemotaxis) assay.

Experimental Protocols

Cell Migration (Chemotaxis) Assay

This protocol details the assessment of **BMS-813160**'s ability to inhibit the migration of CCR2- and/or CCR5-expressing cells towards their cognate chemokines.

Materials:

- CCR2/CCR5-expressing cells (e.g., THP-1 monocytes, primary human monocytes, or relevant cancer cell lines)
- **BMS-813160** (stock solution in DMSO)
- Recombinant human CCL2 and/or CCL5 (chemoattractants)
- Cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Bovine Serum Albumin (BSA)
- Transwell inserts (e.g., 5 or 8 μ m pore size)
- 24-well plates
- Fixation solution (e.g., methanol)
- Staining solution (e.g., 0.5% crystal violet in 25% methanol)
- Destaining solution (e.g., 10% acetic acid)
- Plate reader

Protocol:

- Cell Preparation:
 - Culture cells to 70-80% confluency.

- Serum-starve the cells for 4-6 hours in a medium containing 0.5% BSA.
- Harvest cells and resuspend in serum-free medium at a concentration of 1×10^6 cells/mL.
- Compound Preparation:
 - Prepare serial dilutions of **BMS-813160** in serum-free medium. The final DMSO concentration should be $\leq 0.1\%$.
- Assay Setup:
 - Add 600 μ L of serum-free medium containing the chemoattractant (e.g., 10-100 ng/mL of CCL2 or CCL5) to the lower wells of a 24-well plate.
 - Include a negative control (medium without chemoattractant) and a vehicle control (chemoattractant with DMSO).
 - Pre-incubate the cell suspension with various concentrations of **BMS-813160** or vehicle for 30 minutes at 37°C.
 - Add 100 μ L of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours (optimize for cell type).
- Quantification:
 - Carefully remove the Transwell inserts.
 - Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix the migrated cells on the bottom surface by immersing the insert in methanol for 10 minutes.
 - Stain the cells with crystal violet solution for 15 minutes.
 - Wash the inserts with water to remove excess stain.

- Elute the stain with 10% acetic acid and measure the absorbance at 595 nm using a plate reader.
- Alternatively, count the number of migrated cells in several fields of view under a microscope.

Cell Proliferation Assay

This protocol is for determining the effect of **BMS-813160** on the proliferation of cancer cells.

Materials:

- Cancer cell lines (e.g., pancreatic or colorectal cancer cell lines)
- **BMS-813160** (stock solution in DMSO)
- Complete cell culture medium
- 96-well plates
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Plate reader

Protocol:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 μ L of complete medium.
 - Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **BMS-813160** in a complete medium.

- Add 100 μ L of the diluted compound or vehicle control to the appropriate wells.
- Incubation:
 - Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- Quantification:
 - Add the cell proliferation reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Measure the absorbance or luminescence using a plate reader.
 - Calculate the percentage of cell proliferation relative to the vehicle control.

Cytokine Release Assay

This protocol is designed to measure the effect of **BMS-813160** on the secretion of cytokines from immune cells, such as PBMCs, or in a co-culture system with cancer cells.

Materials:

- Human PBMCs or other relevant immune cells
- **BMS-813160** (stock solution in DMSO)
- Cell culture medium
- Stimulant (e.g., LPS, PHA, or co-culture with cancer cells)
- 96-well plates
- ELISA or multiplex bead-based assay kits for desired cytokines (e.g., TNF- α , IL-6, IL-10, CCL2, CCL5)
- Plate reader or flow cytometer

Protocol:

- Cell Preparation:
 - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Resuspend cells in complete culture medium at a concentration of 1×10^6 cells/mL.
- Assay Setup:
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate.
 - Add 50 μ L of medium containing various concentrations of **BMS-813160** or vehicle control.
 - Pre-incubate for 1 hour at 37°C.
 - Add 50 μ L of the stimulant (e.g., LPS at a final concentration of 100 ng/mL). For co-culture experiments, add cancer cells at a desired ratio.
- Incubation:
 - Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Supernatant Collection:
 - Centrifuge the plate at 400 x g for 5 minutes.
 - Carefully collect the supernatant without disturbing the cell pellet.
- Cytokine Quantification:
 - Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the in vitro effects of the dual CCR2/CCR5 antagonist, **BMS-813160**. These assays are crucial for understanding its mechanism of action and for evaluating its potential as

a therapeutic agent in inflammatory diseases and oncology. Researchers are encouraged to optimize the protocols for their specific cell types and experimental conditions.

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